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Compound of Interest |

2',6'-Dimethyl-3-(3-
Compound Name:
fluorophenyl)propiophenone

CAS No.: 898767-14-1

Cat. No.: B1327616

. J

Executive Summary & Compound Identity

2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone is a sterically congested aromatic ketone.
Its physicochemical behavior is dominated by the ortho-effect of the 2',6'-dimethyl groups,
which forces the carbonyl group out of coplanarity with the benzoyl ring, significantly altering its
spectral signature compared to unsubstituted propiophenone.

Chemical Profile

Property Data
1-(2,6-Dimethylphenyl)-3-(3-
UPAC Name flu(orophenyl)p):jpan-yl?on;
Molecular Formula Ci17H17FO
Molecular Weight 256.32 g/mol
Monoisotopic Mass 256.1263 Da
Structural Class Dihydrochalcone / Sterically hindered ketone

Synthesis & Impurity Profile (Context for MS)
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Understanding the synthesis is critical for interpreting Mass Spectrometry (MS) data,
particularly for identifying potential impurity peaks. This compound is typically synthesized via
the catalytic hydrogenation of its chalcone precursor or Friedel-Crafts acylation.

Synthesis Pathway (DOT Visualization)
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Figure 1: Synthetic pathway showing the reduction of the chalcone intermediate. Residual
chalcone (M-2H, m/z 254) is a common impurity.

Mass Spectrometry (MS) Analysis

The mass spectrum of this molecule is distinct due to the stability of the acylium ion generated
from the sterically hindered benzoyl group.

Fragmentation Pattern (EIl, 70 eV)
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Relative . . . .
m/z (lon) Fragment Identity Mechanistic Origin
Abundance
Molecular lon (Stable
256 <10% [M]*e but weak due to facile

a-cleavage)

2,6-Dimethylbenzoyl

cation (Acylium ion).
133 100% (Base Peak) [CoHoO]* Formed via a-

cleavage adjacent to

the carbonyl.

3-Fluorobenzyl cation.
109 ~20-30% [C7HeF]* Formed via cleavage
of the 3-bond.

2,6-Dimethylphenyl
105 ~15% [CsHo]* cation (CO loss from
m/z 133).

Mechanistic Insight

The McLafferty Rearrangement, typically prominent in ketones with a

-hydrogen, is suppressed or altered here. While the

-hydrogens exist on the phenyl ring of the 3-fluorophenyl group, the formation of the sterically
stabilized 2,6-dimethylbenzoyl cation (m/z 133) is the kinetically favored pathway, dominating
the spectrum.

Infrared Spectroscopy (IR)[4][5][6]

The IR spectrum reveals the "steric inhibition of resonance.” In typical aromatic ketones (like
acetophenone), conjugation lowers the carbonyl stretching frequency to ~1680 cm~1. However,
the 2,6-dimethyl groups in this molecule twist the carbonyl bond out of the phenyl plane,
reducing conjugation and shifting the frequency higher, resembling an aliphatic ketone.

Key Absorption Bands
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Wavenumber (cm~?)

Vibration Mode

Functional Group / Note

Ketone. Blue-shifted due to

1695 - 1705 (C=0) Stretch steric twist (loss of
conjugation).

1580 - 1600 Skeletal vibrations of the
(C=C) Aromatic phenyl rings.

1200 - 1250 Characteristic strong band for
(C-F) Stretch aryl fluorides.

2850 - 2960 Methyl and methylene
(C-H) Alky! stretches.

280, 860 Meta-substituted benzene ring

' (C-H) OOP pattern (3-F ring).

Nuclear Magnetic Resonance (NMR)[4][5][7][8]

The NMR data provides the definitive structural proof. The 2',6'-dimethyl substitution creates a

simplified aromatic region for Ring A and a characteristic "triplet-triplet" pattern for the ethylene

linker.

'H NMR (400 MHz, CDCIs)

© 2026 BenchChem. All rights reserved.

4/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Shift (0, ppm)

Multiplicity

Integration

Assignment

Structural
Insight

7.20-7.30

Multiplet

1H

Ring B (H-5)

Overlapping

aromatic signals.

7.15

Triplet (t)

1H

Ring A (H-4)

Para-proton of

the dimethyl ring.

7.00

Doublet (d)

2H

Ring A (H-3, H-5)

Meta-protons of

the dimethyl ring.

6.85-6.95

Multiplet

3H

Ring B (H-2,4,6)

Protons
ortho/para to

Fluorine.

3.05

Triplet (J=7.5Hz)

-CH=

Adjacent to

Carbonyl.

2.95

Triplet (J=7.5Hz)

-CH2

Benzylic to 3-F-
Phenyl.

2.25

Singlet (s)

Ar-CHs

2,6-Dimethyl
groups.
Distinctive

singlet.

13C NMR (100 MHz, CDCl5)

e Carbonyl (C=0):208.5 ppm. Significantly downfield compared to acetophenone (~197 ppm)

due to the orthogonal twist breaking conjugation.

e C-F Coupling: The carbons on Ring B will show characteristic splitting:

o C-3 (C-F): ~163 ppm (Doublet,

Hz).

o C-2/C-4:~113-116 ppm (Doublet,

Hz).
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¢ Aliphatic Linker:

o -CHz: ~44 ppm.

o -CHz2: ~30 ppm.

¢ Methyl Groups: ~19.5 ppm.

19F NMR (376 MHz, CDCls)

e -113.0 ppm: Singlet (or multiplet if high res). Typical for meta-substituted fluoroarenes.
NMR Connectivity Diagram (DOT)
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Figure 2: NMR connectivity highlighting the isolation of the carbonyl from Ring A resonance due
to steric hindrance.

Experimental Protocol for Spectral Validation

To ensure reproducibility, follow these standard operating procedures (SOPs) for sample
preparation.
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A. NMR Sample Preparation[7]

e Solvent: Use CDCIs (Chloroform-d) neutralized with silver foil if the compound is acid-
sensitive (though this ketone is robust).

o Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent for *H; increase to 20-30 mg for
ISC.

o Reference: Calibrate to residual CHCIs at 7.26 ppm (*H) and 77.16 ppm (:3C).

B. Mass Spectrometry (GC-MS)

e Inlet Temperature: 250°C.
e Column: HP-5MS or equivalent (5% phenyl methyl siloxane).
e Gradient: 100°C (1 min)

300°C at 20°C/min.

o Note: Expect the base peak at m/z 133. Absence of m/z 133 suggests loss of the 2,6-
dimethylbenzoyl moiety or incorrect synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. bocsci.com [bocsci.com]

» To cite this document: BenchChem. [Comprehensive Spectral Analysis: 2',6'-Dimethyl-3-(3-
fluorophenyl)propiophenone[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1327616#2-6-dimethyl-3-3-fluorophenyl-
propiophenone-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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